molecular formula C11H13ClO2 B13354823 Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol

Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol

Cat. No.: B13354823
M. Wt: 212.67 g/mol
InChI Key: PHWRLRAFNIHOBN-MWLCHTKSSA-N
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Description

Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanol derivatives This compound features a cyclopentane ring substituted with a chlorophenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-chlorophenol.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with 2-chlorophenol in the presence of a base (e.g., sodium hydroxide) to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2R)-2-(2-bromophenoxy)cyclopentan-1-ol: Similar structure with a bromine atom instead of chlorine.

    Rel-(1R,2R)-2-(2-fluorophenoxy)cyclopentan-1-ol: Similar structure with a fluorine atom instead of chlorine.

    Rel-(1R,2R)-2-(2-methylphenoxy)cyclopentan-1-ol: Similar structure with a methyl group instead of chlorine.

Uniqueness

Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H13ClO2/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11,13H,3,5,7H2/t9-,11-/m1/s1

InChI Key

PHWRLRAFNIHOBN-MWLCHTKSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=CC=CC=C2Cl)O

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2Cl)O

Origin of Product

United States

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